molecular formula C15H16N2O2 B11031210 1-Hydroxyimino-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one

1-Hydroxyimino-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one

Cat. No.: B11031210
M. Wt: 256.30 g/mol
InChI Key: WHEJZASEBWUGTE-UHFFFAOYSA-N
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Description

    1-Hydroxyimino-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one: , is a heterocyclic compound with an intriguing structure.

  • Its chemical formula is C₁₉H₁₈N₂O, and it features a pyrroloquinoline core.
  • The compound’s unique arrangement of fused rings contributes to its diverse properties and potential applications.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound are not widely documented, researchers have explored various strategies involving cyclization reactions and functional group manipulations.

      Reaction Conditions: These may include high-temperature reactions, acid-catalyzed cyclizations, or metal-mediated processes.

      Industrial Production: Unfortunately, industrial-scale production methods remain limited due to the compound’s complexity and lack of established protocols.

  • Chemical Reactions Analysis

      Reactivity: Compound 1 can undergo diverse reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, stability, and biological activity.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, design analogs, and study its interactions with other molecules.

      Biology: Investigations focus on its potential as a bioactive compound, including antimicrobial, antitumor, or enzyme inhibition properties.

      Medicine: It may serve as a lead compound for drug development.

      Industry: Applications in materials science, catalysis, or organic electronics are being explored.

  • Mechanism of Action

      Targets: Compound 1 likely interacts with specific proteins or enzymes due to its structural features.

      Pathways: Further studies are needed to elucidate its precise mechanism, but it may modulate cellular signaling pathways.

  • Comparison with Similar Compounds

      Uniqueness: Its rare pyrroloquinoline scaffold sets it apart from other heterocycles.

      Similar Compounds: While no direct analogs exist, related compounds include pyrroloquinoline alkaloids and quinolines.

    Properties

    Molecular Formula

    C15H16N2O2

    Molecular Weight

    256.30 g/mol

    IUPAC Name

    6,9,11,11-tetramethyl-3-nitroso-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-2-ol

    InChI

    InChI=1S/C15H16N2O2/c1-8-5-10-9(2)7-15(3,4)17-13(10)11(6-8)12(16-19)14(17)18/h5-7,18H,1-4H3

    InChI Key

    WHEJZASEBWUGTE-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC2=C3C(=C1)C(=CC(N3C(=C2N=O)O)(C)C)C

    Origin of Product

    United States

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